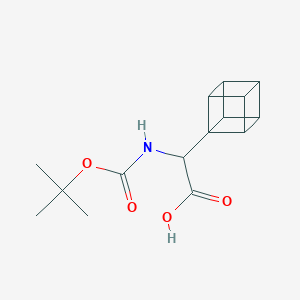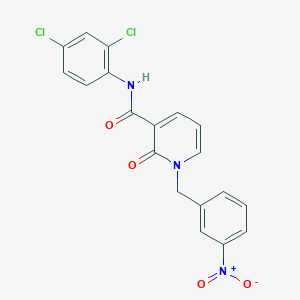
N-(thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several interesting functional groups, including a thiophene ring, an oxadiazole ring, and a piperidine ring. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a piperidine ring (a six-membered ring with one nitrogen atom) attached to a thiophene ring (a five-membered ring with one sulfur atom) and an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom). The exact 3D structure would depend on the specific spatial arrangement of these rings.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide linkage might be hydrolyzed under acidic or basic conditions, and the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might make the compound relatively insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
N-(thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, as part of the 1,3,4-oxadiazole compound family, showcases significant interest due to their biological activities. The synthesis process typically involves multiple steps, starting from basic organic acids or esters, leading to the formation of hydrazides and subsequently to the desired 1,3,4-oxadiazole derivatives. These compounds are known for their moderate to significant antibacterial activities against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antimicrobial agents (Khalid et al., 2016).
Anticancer Potential
The anticancer potential of 1,3,4-oxadiazole derivatives, closely related to N-(thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, has been explored through the synthesis and evaluation of various compounds. Some derivatives have demonstrated promising activity against a range of cancer cell lines, including breast, lung, colon, and ovarian cancers, highlighting their potential as anticancer agents. The structure-activity relationships of these compounds are critical in guiding the design of new therapeutics with improved efficacy and selectivity (Rehman et al., 2018).
Tuberculostatic Activity
Thiophen-2-yl and oxadiazole moieties in compounds similar to N-(thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide have been assessed for their tuberculostatic activity. These studies involve synthesizing various derivatives and testing them in vitro for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. The goal is to identify compounds with potent activity that could lead to the development of new therapeutic options for this infectious disease (Foks et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-thiophen-2-yl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-16(17-13-6-3-9-24-13)20-7-1-4-11(10-20)14-18-19-15(22-14)12-5-2-8-23-12/h2-3,5-6,8-9,11H,1,4,7,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMYOPAOUTWYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-benzyl-3-(((2,4-dichlorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2739904.png)
![N-[(1-Ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2739905.png)



![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2739912.png)
![2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2739914.png)
![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2739915.png)


![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2739919.png)


![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2739926.png)